molecular formula C13H13ClN2OS B11187595 N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide

Cat. No.: B11187595
M. Wt: 280.77 g/mol
InChI Key: LYNGERDTHQRYKY-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 4-chlorophenyl group and an acetamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with ethyl bromoacetate to introduce the ethyl group. Finally, the resulting compound is acetylated using acetic anhydride to form the acetamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide is a thiazole derivative that has garnered significant attention in scientific research due to its diverse biological activities. This article explores its applications in various fields, including medicinal chemistry, biology, and industry, supported by detailed data tables and case studies.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research has shown that thiazole derivatives can inhibit the growth of various bacterial and fungal pathogens.

Antibacterial Evaluation

A study assessed the antibacterial activity against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results indicate that this compound has potential as an antimicrobial agent .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study of thiazole derivatives, this compound exhibited cytotoxic effects on human cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This compoundMCF71.75

This data suggests that this compound is a promising candidate for further development as an anticancer agent .

Industrial Applications

In addition to its medicinal applications, this compound is used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a valuable building block for synthesizing more complex thiazole derivatives.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide is unique due to the presence of both the thiazole ring and the acetamide group, which contribute to its diverse biological activities. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a versatile compound for scientific research .

Biological Activity

N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C13H13ClN2OS
  • Molecular Weight: 280.77 g/mol
  • IUPAC Name: N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]acetamide
  • Canonical SMILES: CC(=O)NCCC1=NC(=CS1)C2=CC=C(C=C2)Cl

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring: The reaction of 4-chlorobenzaldehyde with thiosemicarbazide.
  • Introduction of the Ethyl Group: Reacting the thiazole intermediate with ethyl bromoacetate.
  • Acetylation: Final acetylation using acetic anhydride to form the acetamide group.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. In various studies, compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain thiazole derivatives exhibited antibacterial activity comparable to standard antibiotics like norfloxacin .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. It was found to inhibit cancer cell proliferation by interfering with DNA replication and inducing apoptosis. Specific structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances cytotoxic activity against various cancer cell lines .

Anti-inflammatory Effects

Thiazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits certain enzymes critical for cellular processes, leading to disrupted growth in cancer cells.
  • Induction of Apoptosis: It promotes programmed cell death in tumor cells through various pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazole derivatives in various biological assays:

Study ReferenceBiological ActivityFindings
AntimicrobialComparable activity to norfloxacin against multiple bacterial strains.
AnticancerIC50 values less than doxorubicin in specific cancer cell lines; structural modifications enhance activity.
Anti-inflammatorySignificant reduction in inflammatory markers in vitro.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}acetamide?

  • Methodological Answer: Synthesis requires precise control of reaction parameters:

  • Temperature: Maintain 60–80°C to balance reaction kinetics and side-product formation .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction efficiency .
  • Purification: Column chromatography or recrystallization (using ethanol/acetone mixtures) ensures >95% purity .
  • Catalysts: Use carbodiimides (e.g., EDC) for amide bond formation .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 349.08) .
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (e.g., dihedral angles between thiazole and chlorophenyl groups) .

Q. What structural features influence its reactivity and bioactivity?

  • Methodological Answer:

  • Thiazole Ring: Enhances π-π stacking with biological targets (e.g., enzymes) .
  • 4-Chlorophenyl Group: Increases electrophilicity for nucleophilic substitution .
  • Acetamide Side Chain: Facilitates hydrogen bonding with receptor sites .

Advanced Research Questions

Q. How can low synthetic yields be systematically addressed?

  • Methodological Answer:

  • Stoichiometry Optimization: Adjust molar ratios of thiazole intermediates and acetylating agents (e.g., 1:1.2) .
  • Catalyst Screening: Test alternatives like DMAP for acetylation steps .
  • Solvent-Free Conditions: Microwave-assisted synthesis reduces side reactions .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer:

  • Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities .
  • Dynamic Effects: Consider tautomerism (e.g., thiazole ring proton exchange) via variable-temperature NMR .
  • Comparative Modeling: Align experimental data with DFT-calculated chemical shifts .

Q. What experimental strategies elucidate its mechanism of enzyme inhibition?

  • Methodological Answer:

  • Enzyme Assays: Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based substrates .
  • Molecular Docking: Use AutoDock Vina to predict binding poses with catalytic sites (e.g., ATP-binding pockets) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Methodological Answer:

  • Substituent Variation: Replace chlorophenyl with fluorophenyl to assess halogen effects on potency .

  • Heterocycle Modifications: Introduce pyridine or triazole rings to evaluate π-stacking enhancements .

  • Bioisosteric Replacement: Swap acetamide with sulfonamide to probe hydrogen-bonding capacity .

    Modification Biological Impact Reference
    Chlorophenyl → FluorophenylAlters lipophilicity and target affinity
    Thiazole → TriazoleEnhances metabolic stability

Q. What computational methods predict its stability under physiological conditions?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies to assess hydrolytic degradation .
  • Molecular Dynamics (MD): Simulate solvation effects in aqueous buffers .
  • pKa Prediction Tools: Use MarvinSuite to estimate ionization states in vivo .

Q. How to control regioselectivity in derivatization reactions?

  • Methodological Answer:

  • Directing Groups: Install nitro or methoxy groups to steer electrophilic substitution .
  • Solvent Effects: Use DMSO to favor sulfonation at the thiazole C5 position .
  • Protection/Deprotection: Temporarily block reactive sites (e.g., acetamide with Boc groups) .

Q. How to assess compound stability during long-term storage?

  • Methodological Answer:
  • Accelerated Degradation Studies: Expose to 40°C/75% RH for 4 weeks; monitor via HPLC .
  • Light Sensitivity Tests: Use UV-Vis spectroscopy to detect photodegradation products .
  • Cryopreservation: Store at -20°C under argon to prevent oxidation .

Properties

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl]acetamide

InChI

InChI=1S/C13H13ClN2OS/c1-9(17)15-7-6-13-16-12(8-18-13)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17)

InChI Key

LYNGERDTHQRYKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=NC(=CS1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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